molecular formula C20H19N3O4S B11116549 2-[(5-{(E)-[2-(methoxyacetyl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide

2-[(5-{(E)-[2-(methoxyacetyl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide

Cat. No.: B11116549
M. Wt: 397.4 g/mol
InChI Key: OGLFPBGETYDXHY-SRZZPIQSSA-N
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Description

2-[(5-{(E)-[2-(methoxyacetyl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide is a complex organic compound that features a furan ring, a naphthalene moiety, and a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{(E)-[2-(methoxyacetyl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the furan ring, followed by the introduction of the hydrazinylidene group through a condensation reaction with methoxyacetyl hydrazine. The naphthalene moiety is then attached via a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{(E)-[2-(methoxyacetyl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hydrazinylidene group can be reduced to hydrazine derivatives.

    Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Furanones and related compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-[(5-{(E)-[2-(methoxyacetyl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(5-{(E)-[2-(methoxyacetyl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds with biological macromolecules, while the furan and naphthalene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-{(E)-[2-(acetyl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide
  • 2-[(5-{(E)-[2-(methoxyacetyl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-N-(phenyl)acetamide

Uniqueness

The presence of the methoxyacetyl group in 2-[(5-{(E)-[2-(methoxyacetyl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

2-methoxy-N-[(E)-[5-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanylfuran-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C20H19N3O4S/c1-26-12-18(24)23-21-11-17-8-9-20(27-17)28-13-19(25)22-16-7-6-14-4-2-3-5-15(14)10-16/h2-11H,12-13H2,1H3,(H,22,25)(H,23,24)/b21-11+

InChI Key

OGLFPBGETYDXHY-SRZZPIQSSA-N

Isomeric SMILES

COCC(=O)N/N=C/C1=CC=C(O1)SCC(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

COCC(=O)NN=CC1=CC=C(O1)SCC(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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